N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-30-18-7-8-19(20(15-18)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGHYRHOKZDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, particularly in the realm of neuropharmacology. This article provides a detailed examination of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- 4-Chlorophenyl Group : Enhances lipophilicity and receptor binding affinity.
- Dimethoxyphenyl Group : May influence the compound's interaction with various receptors.
The molecular formula is , with a molecular weight of 430.9 g/mol.
Preliminary studies suggest that N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide exhibits significant interactions with neurotransmitter receptors, particularly:
- Dopamine Receptors : The compound shows high affinity for the dopamine D4 receptor (IC50 = 0.057 nM), indicating potential utility in treating psychiatric disorders such as schizophrenia and depression .
- Serotonin Receptors : Its structural modifications may allow for selective binding to serotonin receptors, which could contribute to antidepressant effects .
Pharmacological Effects
Research indicates that derivatives of this compound have demonstrated various pharmacological effects:
- Antipsychotic Activity : Compounds similar to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide have been shown to possess antipsychotic properties through their action on dopamine receptors.
- Enzyme Inhibition : Some studies have reported enzyme inhibitory activities, which could be beneficial in treating conditions like Alzheimer's disease .
- Antibacterial Activity : Certain derivatives exhibit antibacterial properties, suggesting potential applications in infectious diseases.
Case Studies and Research Findings
- Study on Dopamine Receptor Binding :
- In Vitro Evaluations :
-
Comparative Analysis with Other Compounds :
- A comparative analysis table highlights the unique aspects of this compound against other known pharmacological agents:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide | Piperazine with dimethoxyphenyl | High affinity for dopamine D4 receptor | Selective binding profile |
| Trazodone | Benzodiazepine derivative | Antidepressant activity | Multi-target action on serotonin receptors |
| Aripiprazole | Atypical antipsychotic | Partial agonist at dopamine D2 receptors | Unique mechanism reducing side effects |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Piperazine Moieties
Key Observations :
Oxalamide Flavoring Agents
Key Observations :
- S336 shares the 2,4-dimethoxybenzyl group with the target compound but replaces the piperazine-ethyl chain with a pyridinylethyl group. This substitution likely enhances its flavor-enhancing properties by interacting with taste receptors (e.g., TAS1R1/TAS1R3) .
- S336 has a well-established safety profile with a NOEL of 100 mg/kg bw/day and regulatory approval in food products . The target compound’s toxicological data are absent in the evidence.
Antimicrobial and Antiviral Oxalamides
Key Observations :
- The 4-chlorophenyl group in GMC-3 is structurally similar to the target compound, but the isoindolinedione substituent likely enhances antimicrobial activity via hydrophobic interactions .
- Antiviral compound 13 demonstrates that oxalamides with heterocyclic groups (e.g., thiazole) can target viral entry mechanisms . The target compound’s piperazine group may offer similar versatility but requires validation.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
